molecular formula C7H10N2O3 B1483941 methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 83405-77-0

methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B1483941
CAS No.: 83405-77-0
M. Wt: 170.17 g/mol
InChI Key: WYXRHCMONNODHW-UHFFFAOYSA-N
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Description

“Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate” is a derivative of pyrazole . Pyrazole is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole derivatives have been synthesized for various applications, including as potential herbicides .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs) . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various techniques such as X-ray diffraction . For example, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For example, the melting point, 1 HNMR, 13 CNMR, and HRMS of the synthesized compounds were used to confirm their structures .

Scientific Research Applications

Multicomponent Assembling for Therapeutic Agents

A study by Elinson et al. (2014) presented a sodium acetate-catalyzed multicomponent reaction to efficiently create substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are promising ligands for treating human inflammatory diseases like TNFα-mediated conditions. This environmentally benign synthesis emphasizes a fast, efficient route for creating diverse molecules for biomedical applications, showcasing the compound's utility in medicinal chemistry Elinson et al., 2014.

Structural and Computational Studies

Research by Shen et al. (2012) on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, involved comprehensive structural analysis and computational studies. These efforts provided insights into the stability and tautomeric preferences of these compounds, offering valuable information for the design of pharmaceuticals and agrochemicals Shen et al., 2012.

Novel Building Blocks for Heterocyclic Synthesis

Prezent et al. (2016) introduced a new method using methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a building block for synthesizing pyrazolo[4,3-c]pyridines. This approach underscores the compound's role in creating heterocyclic structures, vital for developing new therapeutic agents Prezent et al., 2016.

Green Synthesis Approaches

Al-Matar et al. (2010) focused on the solvent-free synthesis of pyrano[2,3-c]pyrazoles, demonstrating the compound's versatility in creating pharmacologically active substances through environmentally friendly methods. This research emphasizes the importance of green chemistry in the synthesis of biologically active molecules Al-Matar et al., 2010.

Antioxidant and Coordination Complex Studies

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes to explore hydrogen bonding's effect on self-assembly and investigate antioxidant activities. This study highlights the compound's potential in material science and its biological applications, particularly in antioxidant properties Chkirate et al., 2019.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its application. For example, some pyrazole-containing compounds have been shown to have herbicidal activity .

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary depending on the specific compound. For example, some pyrazole-containing compounds have been shown to have low toxicities .

Properties

IUPAC Name

methyl 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-3-6(10)9(8-5)4-7(11)12-2/h3,8H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXRHCMONNODHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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